(1-Aminobutyl)phosphonic acid hydrochloride

Description

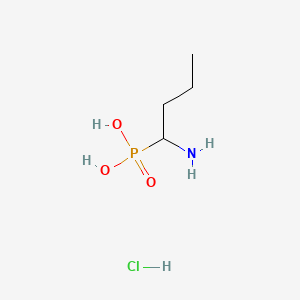

(1-Aminobutyl)phosphonic acid hydrochloride (CAS 13138-36-8) is an organophosphorus compound with the molecular formula C₄H₁₂NO₃P·HCl and a molecular weight of 189.59 g/mol. It consists of a four-carbon alkyl chain (butyl group) attached to a phosphonic acid moiety, with an amine group at the first carbon and a hydrochloride salt form. This structure confers unique physicochemical properties, such as water solubility due to the ionic nature of the hydrochloride salt and chelating capabilities from the phosphonic acid group. Its applications span pharmaceuticals (e.g., enzyme inhibition), agrochemicals, and materials science .

Properties

Molecular Formula |

C4H13ClNO3P |

|---|---|

Molecular Weight |

189.58 g/mol |

IUPAC Name |

1-aminobutylphosphonic acid;hydrochloride |

InChI |

InChI=1S/C4H12NO3P.ClH/c1-2-3-4(5)9(6,7)8;/h4H,2-3,5H2,1H3,(H2,6,7,8);1H |

InChI Key |

PXYRPEAOYAJWOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(N)P(=O)(O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Carbonyl Compounds with Phosphorus Trichloride

Method Overview:

This classical approach involves reacting an appropriate carbonyl compound—such as an aldehyde or ketone—with phosphorus trichloride (PCl₃) and an amide or amine precursor. The process typically proceeds through the formation of a hydroxymethylphosphonic intermediate, which then undergoes dealkylation and substitution to yield aminoalkylphosphonic acids.

- The carbonyl compound reacts with phosphorus trichloride to form a phosphonium intermediate.

- Amide or amine nucleophiles attack this intermediate, leading to aminoalkylphosphonic acids after hydrolysis and dechlorination.

Research Findings:

Brol et al. (2022) reported that aminoalkylphosphonic acids, including 1-aminobutylphosphonic acid, could be synthesized by reacting suitable carbonyl compounds with acetamide, acetyl chloride, and PCl₃ in acetic acid, following Soroka’s protocol. The process involves initial formation of a phosphonamidate intermediate, which upon hydrolysis yields the aminoalkylphosphonic acid.

| Step | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Carbonyl compound + PCl₃ + Amide | Reflux in acetic acid | Hydroxymethylphosphonic acid | Intermediate formation |

| 2 | Hydroxymethylphosphonic acid + HCl | Acidic hydrolysis | Aminoalkylphosphonic acid | Final product |

Dealkylation of Diethyl 1-Hydroxyalkylphosphonates

Method Overview:

This approach involves synthesizing diethyl 1-hydroxyalkylphosphonates via the reaction of triethyl phosphite with aldehydes or ketones, followed by dealkylation to produce the free aminoalkylphosphonic acids.

- Triethyl phosphite reacts with aldehydes or ketones to form diethyl 1-hydroxyalkylphosphonates.

- These intermediates are then dealkylated using hydrogen chloride or other acids to yield the free aminoalkylphosphonic acids.

Research Findings:

Brol et al. (2022) described that diethyl 1-hydroxyalkylphosphonates could be obtained from the reaction of triethyl phosphite with aldehydes or ketones and hydrogen chloride. The dealkylation step involves treatment with HCl, which cleaves the ethyl groups, resulting in the corresponding aminoalkylphosphonic acids.

| Step | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Triethyl phosphite + aldehyde | Reflux | Diethyl 1-hydroxyalkylphosphonate | Intermediate formation |

| 2 | Diethyl 1-hydroxyalkylphosphonate + HCl | Reflux | Aminoalkylphosphonic acid | Dealkylation |

Synthesis via Kabachnik–Fields Reaction

Method Overview:

The Kabachnik–Fields reaction is a multicomponent condensation involving an amine, formaldehyde, and a dialkyl phosphite, leading to aminomethylphosphonic acids.

- The amine reacts with formaldehyde to form an iminium ion.

- The dialkyl phosphite adds to this intermediate, forming the aminomethylphosphonate.

Research Findings:

Engelmann and Pick (2022) described that this reaction is critical for synthesizing aminophosphonic acids, including derivatives of aminoalkylphosphonic acids. Adjustments in reaction conditions allow for the synthesis of specific compounds like (1-aminobutyl)phosphonic acid.

| Step | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Amine + Formaldehyde | Mild acid catalysis | Iminium ion | Intermediate formation |

| 2 | Dialkyl phosphite | Addition at room temperature | Aminomethylphosphonic acid | Final product |

Specific Synthesis of (1-Aminobutyl)phosphonic Acid Hydrochloride

Method Overview:

The synthesis of this compound specifically can be achieved by functionalizing the aminoalkylphosphonic acid with appropriate protective groups, followed by deprotection and salt formation.

Step 1: Synthesize 1-aminobutylphosphonic acid via the methods above, particularly through the reaction of butyraldehyde with phosphorous trichloride and ammonia or amines, following the protocols similar to those used for other aminoalkylphosphonic acids.

Step 2: Convert the free amino group to the hydrochloride salt by treatment with hydrogen chloride gas or concentrated HCl in an appropriate solvent, typically ethanol or water, under controlled temperature conditions.

Research Validation:

Although specific literature on the synthesis of the hydrochloride salt of (1-aminobutyl)phosphonic acid is limited, the general procedure for aminoalkylphosphonic acids involves salt formation through acid treatment, which is well-documented in related compounds.

| Step | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Aminoalkylphosphonic acid | Dissolved in water or ethanol | Free acid | Prepared via previous methods |

| 2 | HCl gas or concentrated HCl | Stirring at 0–25°C | This compound | Salt formation |

Notes on Reaction Conditions and Purification

- Temperature: Reactions are typically conducted at reflux temperatures (80–120°C) for optimal conversion.

- Solvents: Acetic acid, dimethylformamide, ethanol, or chloroform are commonly used.

- Purification: Products are purified via crystallization, ion-exchange chromatography, or recrystallization from suitable solvents.

- Yield Optimization: Use of protecting groups and controlled reaction parameters enhances yield and purity.

Chemical Reactions Analysis

(1-Aminobutyl)phosphonic acid hydrochloride undergoes various chemical reactions, including:

-

Oxidation

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Typically carried out in an aqueous medium.

Products: The oxidation of this compound can lead to the formation of corresponding phosphonic acid derivatives.

-

Reduction

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: Carried out under controlled conditions to prevent over-reduction.

Products: Reduction can yield various reduced forms of the compound, depending on the specific conditions used.

-

Substitution

Reagents: Halogenating agents or other nucleophiles.

Conditions: Typically carried out in an organic solvent.

Products: Substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives.

Scientific Research Applications

(1-Aminobutyl)phosphonic acid hydrochloride has a wide range of applications in scientific research:

-

Chemistry

- Used as a ligand in coordination chemistry.

- Employed in the synthesis of various organophosphorus compounds.

-

Biology

-

Medicine

- Investigated for its potential use in drug development due to its bioactive properties.

-

Industry

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Aminobutyl)phosphonic acid hydrochloride involves its interaction with specific molecular targets. For instance, as a GABA B receptor ligand, it inhibits gamma-aminobutyric acid B receptor binding without influencing either isoproterenol- or forskolin-stimulated cyclic AMP production . This interaction can modulate various physiological processes, including neurotransmission and hormone secretion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

(1-Aminopentyl)phosphonic Acid (CAS 13138-37-9)

- Structure : Features a five-carbon (pentyl) chain instead of butyl.

- Molecular Formula: C₅H₁₄NO₃P.

- Key Differences: Increased hydrophobicity due to the longer alkyl chain (higher logP). Potential differences in bioavailability and membrane permeability compared to the butyl analog. Limited commercial availability compared to the butyl derivative, suggesting challenges in synthesis scalability .

(1-Amino-3,3,3-Trifluoropropyl)phosphonic Acid

- Structure : A three-carbon chain with a trifluoromethyl (-CF₃) group.

- Synthesis : Prepared via the Oleksyszyn reaction, involving amidoalkylation of phosphorus trichloride followed by hydrolysis and purification .

- Key Differences: The electron-withdrawing -CF₃ group enhances metabolic stability and resistance to enzymatic degradation. Demonstrated potent inhibition of human and porcine aminopeptidases N (IC₅₀ values in the nanomolar range), outperforming non-fluorinated analogs in enzyme affinity .

Functional Group Modifications

Aminotris(methylene Phosphonic Acid)

- Structure : Contains three methylene-linked phosphonic acid groups.

- Applications : Primarily used in water treatment as a scale and corrosion inhibitor due to its strong chelating capacity.

- Key Differences: Higher molecular weight (C₃H₁₂NO₉P₃) and lower solubility in organic solvents. Lacks the alkyl-amino moiety, reducing its utility in biological systems compared to (1-aminobutyl)phosphonic acid derivatives .

Cyclohexylmethyl S-2-Isopropylmethylaminoethyl Isopropylphosphonothiolate

- Structure: Phosphonothiolate ester with a cyclohexylmethyl group and sulfur atom.

- Key Differences: The sulfur atom increases electrophilicity, enhancing reactivity in nucleophilic environments. Primarily studied for its neurotoxic properties, unlike the hydrochloride salt form of (1-aminobutyl)phosphonic acid, which is stabilized for pharmaceutical use .

Industrial and Pharmaceutical Relevance

- Dermal Penetration : All three phosphonic acid analogs exhibit similar penetration coefficients in vitro, attributed to their shared phosphonic acid backbone and molecular size .

- Thermal Stability: The hydrochloride salt form of (1-aminobutyl)phosphonic acid enhances stability compared to free acid forms, making it preferable for formulation in solid-dose pharmaceuticals .

Biological Activity

(1-Aminobutyl)phosphonic acid hydrochloride, a compound classified under aminophosphonates, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

1. Chemical Structure and Synthesis

This compound is an α-aminophosphonate, structurally similar to amino acids. Its synthesis often involves the Kabachnik-Fields reaction, which combines aldehydes, amines, and phosphites to yield various phosphonates. The reaction conditions can be optimized to enhance yields and selectivity for desired products .

2.1 Antiviral Properties

Research has indicated that α-aminophosphonates exhibit potential antiviral activities. In particular, studies have investigated their efficacy against viruses such as HIV and HCV. However, many synthesized compounds, including derivatives of (1-aminobutyl)phosphonic acid, showed limited antiviral activity in vitro due to structural properties that hinder effective interaction with viral targets .

2.2 Enzyme Inhibition

(1-Aminobutyl)phosphonic acid acts as an antagonist of amino acids, inhibiting enzymes involved in amino acid metabolism. This inhibition can alter physiological activities within cells, potentially leading to therapeutic effects in conditions where amino acid metabolism is dysregulated .

3.1 Antiviral Screening Results

A study evaluated several α-aminophosphonates for their antiviral properties using HCV sub-genomic RNA replicons. None of the tested compounds exhibited significant antiviral activity against HCV or HIV-1/2, indicating a need for further structural modifications to enhance efficacy .

| Compound | Yield (%) | Antiviral Activity |

|---|---|---|

| 5a | 77 | None |

| 5b | 45 | None |

| 5c | 40 | None |

3.2 Enzyme Inhibition Studies

The biological activity of (1-aminobutyl)phosphonic acid was also assessed through enzyme inhibition assays. It was found that this compound can inhibit specific enzymes linked to amino acid metabolism, thereby affecting cellular functions. The effectiveness varied based on the structural configuration of the phosphonate group .

The mechanisms through which (1-aminobutyl)phosphonic acid exerts its biological effects include:

- Inhibition of Enzymatic Activity : By mimicking substrates or products in amino acid pathways, it disrupts normal enzymatic functions.

- Cellular Uptake : Its structural similarity to amino acids allows for better cell permeability and potential accumulation within cells.

- Molecular Interactions : The phosphonate moiety can engage in hydrogen bonding and electrostatic interactions with biological macromolecules.

5. Conclusion and Future Directions

While this compound demonstrates promising biological activities, particularly in enzyme inhibition, its antiviral efficacy remains limited in current formulations. Future research should focus on modifying its chemical structure to enhance selectivity and potency against viral targets.

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Ester Formation | 1-aminobutane, phosphonic acid derivative, DMF | Form phosphonic ester |

| Hydrolysis | HCl (conc.), 90°C, 12h | Cleave ester to acid, form hydrochloride |

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- FTIR : Identifies P=O stretches (~1150–1250 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

- ³¹P NMR : A singlet near 20–30 ppm confirms the phosphonic acid group.

- ¹H NMR : Peaks at δ 1.2–1.6 ppm (butyl chain) and δ 8.0–8.5 ppm (ammonium protons) validate structure .

- Elemental Analysis : Matches theoretical values (C: 25.3%, H: 6.9%, N: 7.4%, P: 16.3%) .

Advanced Research Questions

Q. How can researchers address analytical challenges in quantifying trace this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., [¹³C,¹⁵N]-AMPA hydrochloride) to correct for matrix effects. Chromatographic separation on a hydrophilic interaction liquid chromatography (HILIC) column minimizes interference from endogenous phosphonates. Validate with spike-recovery experiments (85–115% recovery) and report limits of detection (LOD ≤ 0.1 ng/mL) .

Q. What mechanistic insights explain its inhibitory activity against metalloenzymes, and how can structure-activity relationships guide analog design?

- Methodological Answer : The phosphonic acid group chelates active-site metal ions (e.g., Zn²⁺ in alkaline phosphatase), while the butyl chain enhances hydrophobic binding. Competitive inhibition constants (Kᵢ) are determined via Michaelis-Menten kinetics (Lineweaver-Burk plots). Analog design strategies:

- Chain Length Variation : Shorter chains (e.g., propyl) reduce steric hindrance but lower lipophilicity.

- Amino Group Modifications : Methylation (→ N-methyl derivatives) alters charge and hydrogen-bonding capacity .

Q. How does its self-assembly behavior on metal oxides compare to other phosphonic acids, and what applications emerge?

- Methodological Answer : The butyl chain improves monolayer stability on TiO₂/Al₂O₃ vs. shorter analogs. Self-assembled monolayers (SAMs) are characterized by:

- Contact Angle : ≥100° indicates high hydrophobicity.

- Electrochemical Impedance Spectroscopy (EIS) : Measures corrosion resistance.

Applications include biosensors (e.g., glucose detection) and anti-corrosion coatings .

Data Analysis and Regulatory Considerations

Q. How do regulatory guidelines handle phosphonic acid residues in organic products?

- Methodological Answer : Laboratories must report phosphonic acid as fosetyl equivalents using molar conversion (phosphonic acid × 110/82). For compliance in organic farming, total fosetyl equivalents must not exceed 0.01 mg/kg. Analytical workflows require LC-MS/MS with selective ion monitoring (SIM) to distinguish endogenous vs. synthetic sources .

Q. What experimental design principles ensure robust stability studies for this compound?

- Methodological Answer :

- Accelerated Stability Testing : 40°C/75% RH over 6 months with sampling intervals (0, 1, 3, 6 months).

- HPLC Monitoring : Track degradation products (e.g., free phosphonic acid).

- pH-Dependent Degradation : Maximum stability at pH 4–5; avoid alkaline conditions .

Future Research Directions

Q. What emerging applications exploit the unique properties of this compound?

- Methodological Answer :

- Catalysis : As a ligand in asymmetric catalysis (e.g., palladium-catalyzed cross-coupling).

- Drug Delivery : Functionalization of nanoparticles for targeted delivery (e.g., pH-responsive release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.